N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a methyl-substituted furan-thiophene hybrid moiety. This structure combines aromatic and heteroaromatic systems, which are commonly associated with bioactive properties such as antimicrobial, antifungal, or kinase-inhibitory activities.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-14(21-12)15-2-1-7-22-15/h1-8,10H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMNQYOAONVSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure.
Biological Activity
N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, drawing from diverse research sources.
Chemical Structure
The compound can be represented as follows:
Its structure features a benzo[d]thiazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities.
Biological Activity Overview
The biological activities of this compound include:
-
Anticancer Activity :
- Compounds containing thiazole and related heterocycles have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the micromolar range against human glioblastoma and melanoma cells .
- The presence of electron-donating groups in the structure enhances the anticancer activity, suggesting a structure-activity relationship (SAR) that favors specific substitutions on the phenyl ring .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Anticancer Studies
A series of studies have been conducted to evaluate the anticancer properties of thiazole derivatives similar to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 15.0 | Apoptosis induction |
| Compound B | WM793 (melanoma) | 20.0 | Cell cycle arrest |
| N-(substituted benzothiazole) | A431 (epidermoid carcinoma) | 10.5 | Bcl-2 inhibition |
These findings indicate a promising anticancer profile for compounds with similar structures, suggesting that this compound may exhibit comparable efficacy.
Antimicrobial Studies
Research on benzothiazole derivatives has highlighted their antimicrobial potential:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound C | E. coli | 8.0 |
| Compound D | S. aureus | 4.0 |
These results underscore the importance of structural modifications in enhancing the antimicrobial activity of thiazole-based compounds.
Comparison with Similar Compounds
3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 86)
LMM5 and LMM11 (1,3,4-Oxadiazoles)
Dasatinib (BMS-354825)
- Structure : A thiazole-5-carboxamide with a pyrimidine-piperazine substituent.
- Activity: Dual Src/Abl kinase inhibitor with potent antitumor activity (e.g., complete tumor regression in K562 xenograft models) .
- Key Difference : The piperazine and pyrimidine groups in Dasatinib enable kinase binding, whereas the target compound’s furan-thiophene unit may favor antimicrobial or antifungal pathways.
Table 1: Comparative Data of Selected Analogues
*Calculated based on structural formulae.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
